Cas no 190957-22-3 ((4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one)

(4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a hydroxymethyl group at the 4-position and a (1R)-1-phenylethyl substituent on the nitrogen. This compound is of interest in synthetic and medicinal chemistry due to its stereochemical precision, which makes it a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals and bioactive molecules. The presence of both hydroxyl and amide functionalities enhances its versatility in further derivatization, such as coupling reactions or cyclization processes. Its well-defined stereocenters ensure high selectivity in asymmetric synthesis, while the rigid pyrrolidinone scaffold contributes to structural stability in complex molecular frameworks.
(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one structure
190957-22-3 structure
Product Name:(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
CAS No:190957-22-3
MF:C13H17NO2
MW:219.279583692551
MDL:MFCD15071743
CID:1090052
PubChem ID:13422564
Update Time:2025-05-21

(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • (R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
    • (4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
    • (4R)-4-(hydroxymethyl)-1-((1R)-1-phenylethyl)pyrrolidin-2-one
    • (4R,1'R)-1-(1'-phenylethyl)-4-hydroxymethylpyrrolidin-2-one
    • 4-(R)-hydroxymethyl-N-[1-(R)-phenylethyl]pyrrolidin-2-one
    • 4-(S)-hydroxymethyl-1-[N-1(R)-phenylethyl]-2-pyrrolidine
    • AK142320
    • KB-63227
    • SureCN523899
    • P11769
    • PS-19967
    • MFCD15071743
    • A880392
    • 2-Pyrrolidinone, 4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]-, (4R)-
    • SCHEMBL523899
    • DTXSID50540345
    • DB-223436
    • AKOS022174783
    • CS-0183098
    • 190957-22-3
    • (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidine-2-one
    • REDSEXWGKAYROX-GHMZBOCLSA-N
    • MDL: MFCD15071743
    • Inchi: 1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1
    • InChI Key: REDSEXWGKAYROX-GHMZBOCLSA-N
    • SMILES: O=C1C[C@@H](CO)CN1[C@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 219.12601
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.54

(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H852810-50mg
(R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
190957-22-3
50mg
$ 50.00 2022-06-04
TRC
H852810-100mg
(R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
190957-22-3
100mg
$ 70.00 2022-06-04
TRC
H852810-500mg
(R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
190957-22-3
500mg
$ 250.00 2022-06-04
Chemenu
CM197625-1g
(R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
190957-22-3 95%
1g
$465 2021-08-05
Chemenu
CM197625-5g
(R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
190957-22-3 95%
5g
$1394 2021-08-05
Chemenu
CM197625-1g
(R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
190957-22-3 95%
1g
$315 2023-03-07
abcr
AB458399-1 g
(R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one; .
190957-22-3
1g
€520.70 2023-04-22
abcr
AB458399-5 g
(R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one; .
190957-22-3
5g
€1,443.80 2023-04-22
Alichem
A109007172-1g
(R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
190957-22-3 95%
1g
$526.82 2023-09-02
Alichem
A109007172-5g
(R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
190957-22-3 95%
5g
$1625.19 2023-09-02

(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:190957-22-3)(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Order Number:A880392
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):253.0
Email:sales@amadischem.com

Additional information on (4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one

Research Brief on (4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (CAS: 190957-22-3)

The compound (4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (CAS: 190957-22-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidinone derivative is of particular interest due to its potential applications in drug discovery, especially as a building block for the synthesis of biologically active molecules. Recent studies have explored its utility in asymmetric synthesis, medicinal chemistry, and as a precursor for novel therapeutic agents.

One of the key areas of research focuses on the stereoselective synthesis of (4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient enzymatic resolution method to obtain the (R,R)-enantiomer with high enantiomeric excess (ee > 99%). This advancement is critical for producing enantiomerically pure compounds, which are often required for pharmaceutical applications due to the differential biological activities of enantiomers.

In medicinal chemistry, this compound has been investigated as a scaffold for developing inhibitors of specific enzymes. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported its use in designing potent and selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The hydroxymethyl group at the 4-position was found to be crucial for binding to the active site of HDAC6, suggesting its potential as a lead compound for further optimization.

Furthermore, recent pharmacological evaluations have explored the compound's pharmacokinetic properties. A 2023 preclinical study highlighted its favorable blood-brain barrier permeability, making it a promising candidate for central nervous system (CNS)-targeted therapies. However, challenges remain in optimizing its metabolic stability, as preliminary data indicated rapid glucuronidation of the hydroxymethyl group in liver microsomes.

From a synthetic chemistry perspective, researchers have developed novel catalytic systems to access derivatives of this pyrrolidinone scaffold. A 2024 publication in ACS Catalysis described a palladium-catalyzed asymmetric allylic alkylation that enables the introduction of diverse substituents at the 3-position while maintaining the stereochemical integrity of the (4R)-hydroxymethyl group. This methodology expands the structural diversity accessible from this core structure.

In conclusion, (4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one represents a versatile chiral building block with growing importance in pharmaceutical research. Recent advances in its synthesis and applications demonstrate its potential as a key intermediate for drug discovery programs. Future research directions may focus on improving its metabolic stability and exploring its utility in targeting additional biological pathways.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:190957-22-3)(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
A880392
Purity:99%
Quantity:1g
Price ($):253.0
Email